N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylisoxazole-3-carboxamide
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Description
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C11H18N2O3S and its molecular weight is 258.34. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Drug Development
- N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylisoxazole-3-carboxamide and related isoxazole derivatives have been investigated for their potential as enzyme inhibitors. Studies have shown that certain isoxazole derivatives exhibit inhibitory effects on mitochondrial dihydroorotate dehydrogenase, a key enzyme in pyrimidine de novo synthesis. This enzyme is crucial for immune cell function, making these compounds relevant in the development of immunosuppressive agents (W. Knecht & M. Löffler, 1998).
Novel Compound Synthesis
- Research has been conducted on the synthesis of various heterocyclic compounds, including isoxazolopyridines, pyridothiazines, and pyridothiazepines, using chemical methods and microwave techniques. These compounds, which are structurally related to this compound, possess significant biological activities (Ayman M. S. Youssef, Mohamed E. Azab, & M. Youssef, 2012).
Chemical Decomposition Studies
- The thermal decomposition of related chemical compounds has been studied to understand their stability and potential applications. For instance, the thermal decomposition of O-acyl-N-[2-(methylthio)benzoyl]-N-t-butylhydroxylamines, compounds similar to this compound, has been analyzed to investigate the formation of various products under specific conditions (Y. Uchida, Y. Kobayashi, & S. Kozuka, 1981).
Potential in Drug Synthesis
- Studies on the synthesis of nonpeptide angiotensin II receptor antagonists have explored the use of similar isoxazole derivatives. These studies contribute to the development of orally active antihypertensives, indicating potential pharmaceutical applications of compounds related to this compound (D. Carini et al., 1991).
Cardioprotective Agents
- Research into malonyl-coenzyme A decarboxylase inhibitors has identified isoxazole-3-carboxamides as a new class of inhibitors, which include compounds structurally similar to this compound. These inhibitors have shown promise as cardioprotective agents, suggesting potential therapeutic applications (Jie Cheng et al., 2006).
Antipsychotic Agent Development
- Heterocyclic carboxamides, which are chemically related to this compound, have been synthesized and evaluated as potential antipsychotic agents. These compounds demonstrate promising in vitro and in vivo activities, contributing to the development of new treatments for psychiatric disorders (M. H. Norman et al., 1996).
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-8-6-9(13-16-8)10(14)12-7-11(2,15)4-5-17-3/h6,15H,4-5,7H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMBRBGAKOHLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C)(CCSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.